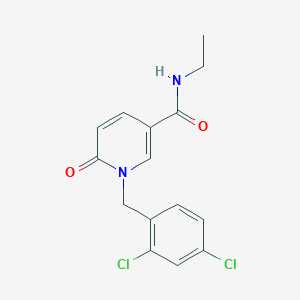![molecular formula C23H26N2O3 B3034926 [methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate CAS No. 251310-61-9](/img/structure/B3034926.png)
[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
Vue d'ensemble
Description
Methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, also known as MOPCP, is a structural analog of the neurotransmitter dopamine. It is a potent agonist of the dopamine receptor and has been used in scientific research to study the effects of dopamine on behavior, physiology, and biochemistry. MOPCP has been found to have a number of unique properties that make it an attractive tool for scientific research.
Applications De Recherche Scientifique
Anticonvulsant Properties and Molecular Structure
- Hydrogen Bonding in Enaminones : A study by Kubicki et al. (2000) explored the crystal structures of various anticonvulsant enaminones, including derivatives similar to methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate. These compounds displayed significant hydrogen bonding, forming infinite chains of molecules and adopting specific conformations beneficial for anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Antinociceptive Activities
- Evaluation in Mice : Masocha et al. (2016) evaluated the antinociceptive activity of similar enaminone compounds in mice, indicating that these compounds, including derivatives of methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, show potential in managing pain through interactions with GABA receptors (Masocha, Kombian, & Edafiogho, 2016).
Neuropharmacological Effects
- Effects on Neuronal Excitability : Research by Ananthalakshmi et al. (2006) examined the effects of similar enaminone compounds on neuronal excitability. These studies reveal that at certain concentrations, these compounds can suppress action potential firing, suggesting their utility in neurological disorders (Ananthalakshmi, Edafiogho, & Kombian, 2006).
Synthesis for Heterocyclic Systems
- Heterocyclic Compound Synthesis : Selič et al. (1997) reported the use of similar compounds in the synthesis of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. These syntheses demonstrate the versatility of such compounds in creating a wide range of biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Crystallographic Analysis
- Structure Analysis at Low Temperatures : A study by Boubekeur et al. (1991) investigated the structure of a related compound at 140 K, providing insights into the molecular conformation and hydrogen bonding patterns which can influence biological activity (Boubekeur, Grandjean, Florac, & Robert, 1991).
Propriétés
IUPAC Name |
[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-25(28-23(27)24-21-10-6-3-7-11-21)17-16-22(26)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2,4-5,8-9,12-17,21H,3,6-7,10-11H2,1H3,(H,24,27)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRCJXAKUMNTQ-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



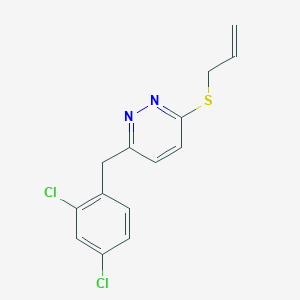

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)
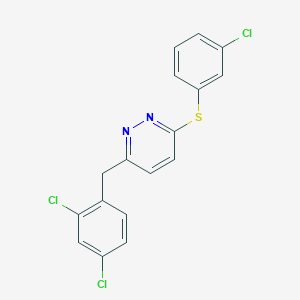

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)
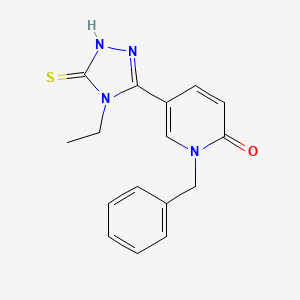
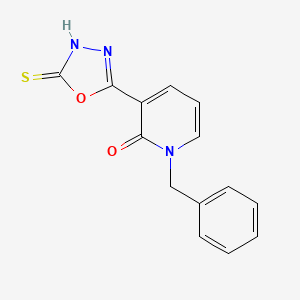
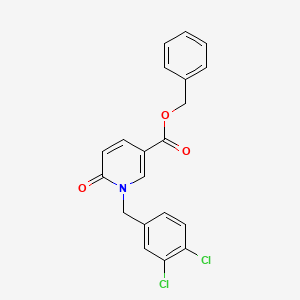
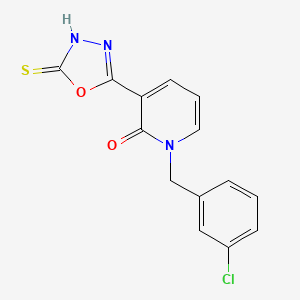
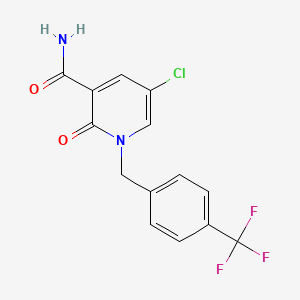
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
